molecular formula C23H26N2O4S B2949245 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate CAS No. 851127-09-8

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

Cat. No.: B2949245
CAS No.: 851127-09-8
M. Wt: 426.53
InChI Key: YOMPMRMAWOTKTF-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: Alkylation reactions using tert-butyl halides and methyl halides in the presence of a strong base.

    Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a phenylsulfanyl halide.

    Esterification with 3,4-dimethoxybenzoic acid: The final step involves the esterification of the pyrazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the ester group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The phenylsulfanyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ester group could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazole: Lacks the ester group, which may affect its biological activity and chemical reactivity.

    1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl benzoate: Similar structure but without the methoxy groups, which could influence its solubility and interaction with biological targets.

    1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dihydroxybenzoate: Contains hydroxyl groups instead of methoxy groups, potentially altering its reactivity and biological properties.

Uniqueness

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is unique due to the presence of both the phenylsulfanyl and 3,4-dimethoxybenzoate groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-15-20(30-17-10-8-7-9-11-17)21(25(24-15)23(2,3)4)29-22(26)16-12-13-18(27-5)19(14-16)28-6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMPMRMAWOTKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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